molecular formula C26H28N6O3 B2977597 1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1172969-17-3

1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2977597
CAS RN: 1172969-17-3
M. Wt: 472.549
InChI Key: PXDUHYRBXQNEQS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a pyrimidinedione ring. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It is a heterocyclic aromatic compound that is important in a variety of biological and industrial applications . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrimidinedione is a type of organic compound that consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms, and two carbonyl groups at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrimidinedione rings are aromatic and planar, while the piperazine ring is aliphatic and likely adopts a chair conformation . The presence of the carbonyl groups in the pyrimidinedione ring and the nitrogen atoms in the benzimidazole and piperazine rings would also have a significant effect on the electronic structure of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Studies

Research has focused on the synthesis of various substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which include structures related to the specified compound. These compounds are synthesized through a condensation process and have been evaluated for their antibacterial and antifungal activities. Studies reveal that some of these compounds exhibit promising antimicrobial properties against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).

Novel Benzodifuranyl and Anti-Inflammatory Agents

Another area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, aiming at the development of anti-inflammatory and analgesic agents. These compounds, including various benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have demonstrated significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Antioxidant Activity

Further research has focused on the antioxidant properties of certain chemical derivatives. For instance, the synthesis and evaluation of diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. have been conducted. Some of these compounds have shown modest to potent antivirus activity against the influenza A (H1N1) virus, indicating their potential in antiviral therapy (Pei-Pei Wang et al., 2013).

Herbicidal Activity

Additionally, research into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has uncovered compounds with promising herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This research has identified compounds with strong weed control potential, comparable to existing herbicides, and with selective toxicity towards certain crops (Da-Wei Wang et al., 2017).

properties

IUPAC Name

1-[3-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c33-24-10-12-31(26(35)28-24)13-11-25(34)30-16-14-29(15-17-30)19-23-27-21-8-4-5-9-22(21)32(23)18-20-6-2-1-3-7-20/h1-10,12H,11,13-19H2,(H,28,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUHYRBXQNEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)CCN5C=CC(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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